molecular formula C17H20F3N3O2 B8619406 1-(1-cyclopropanecarbonylpiperidin-4-yl)-3-[4-(trifluoromethyl)phenyl]urea

1-(1-cyclopropanecarbonylpiperidin-4-yl)-3-[4-(trifluoromethyl)phenyl]urea

Cat. No. B8619406
M. Wt: 355.35 g/mol
InChI Key: FIRUYGSSFWLQAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09296693B2

Procedure details

Cyclopropanecarboxylic acid (36 mg, 0.418 mmol) was reacted with PTU (100 mg, 0.348 mmol) as the same manner as the synthesis of 1-(1-isobutyrylpiperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea yielding the final product (110 mg, 0.310 mmol, 89% yield). 1H NMR (d6-DMSO, 300 Mhz): δ 8.80 (s, 1H), 7.57 (s, 4H), 6.37 (d, J=7.2 Hz, 1H), 4.16 (br, 2H), 3.74 (m, 1H), 3.25 (t, J=11.7 Hz, 1H), 2.81 (t, J=10.8 Hz, 1H), 1.98 (m, 1H), 1.85 (m, 2H), 1.30 (m, 2H), 0.7 (s, 4H).
Quantity
36 mg
Type
reactant
Reaction Step One
Name
1-(1-isobutyrylpiperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
C1(C(O)=O)CC1.[C:7]([N:12]1[CH2:17][CH2:16][CH:15]([NH:18][C:19]([NH:21][C:22]2[CH:27]=[CH:26][C:25]([C:28]([F:31])([F:30])[F:29])=[CH:24][CH:23]=2)=[O:20])[CH2:14][CH2:13]1)(=[O:11])[CH:8]([CH3:10])[CH3:9]>>[CH:8]1([C:7]([N:12]2[CH2:13][CH2:14][CH:15]([NH:18][C:19]([NH:21][C:22]3[CH:23]=[CH:24][C:25]([C:28]([F:31])([F:29])[F:30])=[CH:26][CH:27]=3)=[O:20])[CH2:16][CH2:17]2)=[O:11])[CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
36 mg
Type
reactant
Smiles
C1(CC1)C(=O)O
Name
1-(1-isobutyrylpiperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)(=O)N1CCC(CC1)NC(=O)NC1=CC=C(C=C1)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C(=O)N1CCC(CC1)NC(=O)NC1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.31 mmol
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.